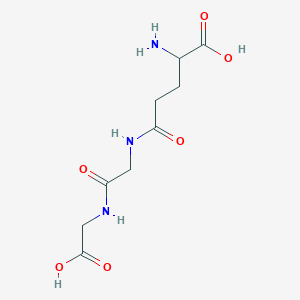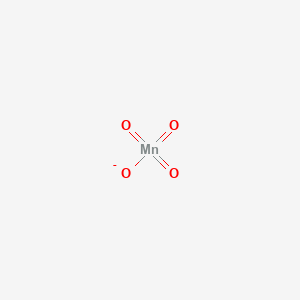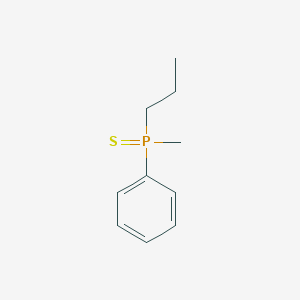
Kappa-Carragenina
Descripción general
Descripción
Kappa-Carrageenan is a natural hydrocolloid derived from a specific type of red seaweed found in the North Atlantic . It is a linear sulfated polysaccharide composed of repeating units of galactose and 3,6-anhydrogalactose . Kappa-Carrageenan is widely used in the food industry for its gelling, thickening, and stabilizing properties . It is also used in pharmaceutical formulations due to its biodegradability, biocompatibility, non-toxicity, and bioactive attributes .
Synthesis Analysis
The synthesis of Kappa-Carrageenan involves the extraction from red seaweed and processing with alkaline substances . There are studies focused on the cationization of Kappa-Carrageenan with QUAB 188 and the formulation of Kappa-Carrageenan/PVA nanocomposite composites .
Molecular Structure Analysis
Kappa-Carrageenan is a linear sulfated polysaccharide composed of repeating units of galactose and 3,6-anhydrogalactose . The presence of sulfate groups along the polymer chain imparts its characteristic negative charge, facilitating interactions with cations such as potassium, calcium, and magnesium .
Chemical Reactions Analysis
Kappa-Carrageenan undergoes various chemical reactions. For instance, it can be cationized with QUAB 188 . There are also studies on the alkali modification of carrageenans .
Physical And Chemical Properties Analysis
Kappa-Carrageenan is a large, highly flexible molecule that forms curling helical structures. This gives them the ability to form a variety of different gels at room temperature . It is also known to form strong, rigid gels in the presence of potassium ions, and reacts with dairy proteins .
Aplicaciones Científicas De Investigación
Industria alimentaria
La kappa-carragenina se utiliza ampliamente en la industria alimentaria como agente gelificante, espesante y aglutinante . Se mezcla comúnmente en soluciones de ingredientes con otras gomas donde exhibe características sinérgicas o complementarias .
Aplicaciones farmacéuticas
En la industria farmacéutica, la biocompatibilidad y las propiedades mucoadhesivas de la this compound la convierten en un candidato atractivo para los sistemas de administración de fármacos . Puede formar geles en condiciones fisiológicas, lo cual es beneficioso para la liberación controlada de fármacos .
Aplicaciones biomédicas
La this compound también se utiliza en aplicaciones biomédicas. Su capacidad para formar geles en condiciones fisiológicas la hace adecuada para formulaciones de cicatrización de heridas y andamios de ingeniería de tejidos .
Industrias de impresión y textiles
La carragenina, incluida la this compound, tiene un enorme potencial económico en una amplia gama de industrias, incluidas la impresión y los textiles .
Industria cosmética
La carragenina se utiliza en la industria cosmética debido a sus propiedades gelificantes, espesantes y aglutinantes .
Medicina experimental
La carragenina se ha utilizado en medicina experimental por sus diversas propiedades farmacéuticas potenciales, incluidas las actividades antitumorales, inmunomoduladoras, antihiperlipidémicas y anticoagulantes .
Cultivo de algas
Kappaphycus alvarezii, una fuente de this compound, se cultiva principalmente en países asiáticos como Indonesia, Filipinas, Vietnam y Malasia debido a sus rápidas tasas de crecimiento y altos rendimientos de polisacáridos .
Investigación sobre la inflamación y el dolor
Las carrageninas, incluida la this compound, se utilizan como agentes para la inducción del dolor inflamatorio experimental
Mecanismo De Acción
Target of Action
Kappa-Carrageenan (κ-Carrageenan) is a linear sulfated polysaccharide composed of repeating units of galactose and 3,6-anhydrogalactose . It primarily targets the cell walls of red seaweed species of the class Rhodophyceae . It is widely used in the food industry as a thickening, gelling, and stabilizing agent .
Mode of Action
The mode of action of κ-Carrageenan is primarily through its interaction with its targets, leading to changes in their structure and function. A novel gene encoding a new κ-carrageenase was cloned from Colwellia echini and heterologously expressed in Escherichia coli BL21 (DE3). The enzyme showed maximum activity at pH 8.0 and 35 °C . The degradation of κ-Carrageenan by κ-carrageenase leads to degradation products with different degrees of polymerization .
Biochemical Pathways
The biochemical pathways affected by κ-Carrageenan involve the conversion of the precursor γ-carrageenan into more specific and functional carrageenans (kappa-, iota-, and lambda-). The carrageenan conversion process consists of three steps: First, the sulfotransferase converts γ-carrageenan to μ-carrageenan .
Result of Action
The action of κ-Carrageenan results in a variety of biological activities. Studies have demonstrated that oligo-κ-carrageenan, the degradation products of κ-Carrageenan, possess a variety of biological activities for human health, including antioxidant, antitumor, immunomodulatory, anti-inflammatory, and antiviral activities .
Action Environment
The action of κ-Carrageenan is influenced by environmental factors. For instance, the viscosity of carrageenan is primarily influenced by differences in environmental circumstances, particularly temperature and nutrient levels, which vary depending on the cultivation sites .
Direcciones Futuras
With ongoing research focused on optimizing extraction methods, improving product quality, and expanding applications, Kappa-Carrageenan is poised to play an increasingly prominent role across diverse industries in the years to come . It has been applied in pharmaceutical formulations and is being studied for use in tissue engineering .
Propiedades
IUPAC Name |
[(2R,3S,4R,5R,6S)-6-[[(1R,3S,4R,5R,8S)-3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-[[(1R,3R,4R,5R,8S)-8-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O25S2/c25-1-5-14(48-50(33,34)35)9(27)10(28)22(42-5)45-16-8-4-40-19(16)12(30)23(44-8)47-20-13(31)24(43-6(2-26)17(20)49-51(36,37)38)46-15-7-3-39-18(15)11(29)21(32)41-7/h5-32H,1-4H2,(H,33,34,35)(H,36,37,38)/p-2/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14+,15+,16+,17+,18-,19-,20-,21+,22+,23-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOZWUKQPJXOIG-XSBHQQIPSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(O1)C(C(O2)O)O)OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])OC4C(C5C(C(O4)CO5)OC6C(C(C(C(O6)CO)OS(=O)(=O)[O-])O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)OS(=O)(=O)[O-])O[C@@H]4[C@@H]([C@@H]5[C@H]([C@H](O4)CO5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)OS(=O)(=O)[O-])O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O25S2-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
11114-20-8 | |
| Record name | κ-Carrageenan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.215 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is kappa-carrageenan and what are its primary applications?
A: kappa-Carrageenan is a sulfated linear polysaccharide derived from red seaweed. It is widely used in the food, pharmaceutical, and cosmetic industries as a gelling, thickening, and stabilizing agent. []
Q2: How does kappa-carrageenan form gels?
A: kappa-Carrageenan gels through a two-step process. First, it forms double helices upon cooling in the presence of specific cations like potassium. These helices then aggregate further, forming a three-dimensional network that traps water and creates the gel structure. [, , ]
Q3: Can other factors influence kappa-carrageenan gelation?
A3: Yes, several factors can influence kappa-carrageenan gelation, including:
- Presence of other hydrocolloids: Some hydrocolloids, like locust bean gum, can interact synergistically with kappa-carrageenan, enhancing gel strength. [, ]
- pH: While kappa-carrageenan gels are relatively stable across a pH range of 7.0 to 11.5, gel strength can decrease in acidic conditions. []
- Ionic strength: The presence and concentration of specific cations, like potassium and calcium, play a crucial role in promoting helix formation and gelation. [, ]
- Temperature: kappa-Carrageenan exhibits thermoreversible gelation, with gel strength typically increasing as temperature decreases. [, ]
Q4: How does the molecular weight of kappa-carrageenan affect its properties?
A: Lower molecular weight kappa-carrageenan tends to form weaker gels compared to higher molecular weight forms. Additionally, enzymatic degradation of kappa-carrageenan, which reduces its molecular weight, can affect its gelation properties and the types of oligosaccharides produced. [, ]
Q5: Can kappa-carrageenan be used to encapsulate active ingredients?
A: Yes, kappa-carrageenan is an effective matrix for encapsulating and delivering active ingredients. This is due to its ability to form gels, its biocompatibility, and its mucoadhesive properties. Studies have shown its potential for controlled drug delivery in the buccal cavity, particularly for treating fungal infections. [, ]
Q6: How does kappa-carrageenan interact with proteins?
A: kappa-Carrageenan can interact with proteins, specifically casein micelles, through electrostatic interactions. These interactions can lead to phase separation phenomena and the formation of aggregated structures, influencing the rheological properties of the mixture. The interaction is affected by factors such as pH, ionic strength, and the type of carrageenan used. [, ]
Q7: What are the applications of kappa-carrageenan in food products?
A7: kappa-Carrageenan is used in various food products for its gelling, thickening, and stabilizing properties. Some examples include:
- Dairy products: It prevents whey separation and provides a creamy texture in products like yogurt, ice cream, and processed cheese. [, , ]
- Meat products: It improves water holding capacity and texture in sausages and other meat products, enabling fat and salt reduction. []
- Bakery products: It enhances the texture and shelf-life of bread and bakery products. []
- Plant-based alternatives: It is used to mimic the texture and mouthfeel of traditional meat and dairy products in plant-based alternatives. []
- Beverages: It acts as a stabilizer and suspending agent for particles in beverages. []
Q8: What are the potential benefits of using kappa-carrageenan in drug delivery systems?
A8: kappa-Carrageenan offers several advantages as a drug delivery vehicle:
- Biocompatibility: It is generally recognized as safe for human consumption and exhibits good biocompatibility. [, ]
- Mucoadhesion: It can adhere to mucosal surfaces, like those in the mouth, allowing for localized drug delivery. []
- Controlled release: It can control the release of encapsulated drugs, potentially improving their efficacy and reducing side effects. [, , ]
Q9: Can kappa-carrageenan be chemically modified to alter its properties?
A: Yes, kappa-carrageenan can be chemically modified to tailor its properties for specific applications. For example, grafting acrylic acid onto kappa-carrageenan can enhance its water absorption capacity, making it suitable for use in superabsorbent hydrogels. []
Q10: What analytical techniques are used to characterize kappa-carrageenan?
A10: Several analytical techniques are used to characterize kappa-carrageenan:
- Fourier-transform infrared spectroscopy (FTIR): Provides information about the functional groups present in the molecule, confirming its structure and detecting any chemical modifications. [, , ]
- Nuclear magnetic resonance (NMR): Offers detailed structural information and can be used to study the conformational changes of kappa-carrageenan in solution. [, ]
- Transmission electron microscopy (TEM): Enables visualization of the microstructure of kappa-carrageenan gels, providing insights into their network structure and porosity. [, ]
- Rheological measurements: Characterize the flow and deformation behavior of kappa-carrageenan solutions and gels, providing information about their viscosity, gel strength, and elasticity. [, , , , , ]
- Differential scanning calorimetry (DSC): Measures the heat flow associated with thermal transitions in kappa-carrageenan, providing information about its melting point, gelation temperature, and the enthalpy changes associated with these processes. [, , ]
Q11: What are the future directions for research on kappa-carrageenan?
A11: Future research on kappa-carrageenan is likely to focus on:
- Developing sustainable and efficient methods for its production and extraction. []
- Further exploring its potential in drug delivery and tissue engineering applications. []
- Investigating its interactions with other biopolymers and bioactive compounds. [, , ]
- Understanding its impact on human gut health and the factors that influence its potential pro-inflammatory effects. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[R-(R*,R*)]-tartaric acid, iron potassium salt](/img/structure/B83402.png)







